Technical Guide: Synthesis of 1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one
Technical Guide: Synthesis of 1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one
This guide details the synthesis of 1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one , a fused bicyclic scaffold with significant potential in medicinal chemistry as a bioisostere of purines and quinazolinones.[1] The protocol is designed for high regiochemical fidelity, addressing the inherent challenge of distinguishing between the 2-one and 4-one isomers.[1]
Executive Summary
The pyrrolo[1,2-a]pyrimidine scaffold represents a privileged structure in drug discovery, often serving as a template for GABA-A receptor ligands, adenosine antagonists, and kinase inhibitors. The target molecule, 1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one , presents a specific synthetic challenge: ensuring the carbonyl formation at the C2 position (lactam) rather than the thermodynamically often-favored C4 position, while regioselectively placing the phenyl substituent on the pyrrole ring.[1]
This guide delineates a robust, modular synthetic route. We utilize a convergent strategy starting from a stable pyrrole precursor, followed by a controlled cyclocondensation and a final regioselective methylation.
Retrosynthetic Analysis
The strategic disconnection relies on the inherent nucleophilicity of the 2-aminopyrrole system.[1] To avoid the instability of the free base 2-aminopyrrole, we utilize a stabilized precursor (2-amino-3-cyanopyrrole derivative) or generate the salt in situ.[1]
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Disconnection A (N1-Methylation): The final step introduces the methyl group at the amide nitrogen (N1), avoiding the ambiguity of methylating the starting material.
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Disconnection B (Bicyclic Assembly): The pyrimidine ring is closed via condensation of 2-amino-4-phenylpyrrole with a C3-electrophile (ethyl propiolate).[1]
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Disconnection C (Pyrrole Synthesis): The 2-aminopyrrole core is constructed from phenacyl bromide and malononitrile via the Gewald-type pyrrole synthesis.[1]
Figure 1: Retrosynthetic logic flow ensuring regiochemical control.
Synthetic Protocol
Phase 1: Synthesis of 2-Amino-4-phenylpyrrole-3-carbonitrile
Rationale: Free 2-aminopyrroles are highly unstable and prone to oxidation.[1] Synthesizing the 3-cyano derivative provides a stable intermediate that can be manipulated.[1]
Reagents:
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Phenacyl bromide (2-Bromoacetophenone)[1]
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Malononitrile[1]
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Ammonium acetate (Solid source of ammonia)[1]
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Ethanol (Solvent)[1]
Protocol:
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Preparation: In a 250 mL round-bottom flask, dissolve malononitrile (1.0 eq, 20 mmol) in ethanol (50 mL).
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Addition: Add ammonium acetate (3.0 eq) and stir at room temperature for 10 minutes.
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Condensation: Dropwise add a solution of phenacyl bromide (1.0 eq, 20 mmol) in ethanol (20 mL) over 30 minutes.
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Reaction: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:3). The formation of the pyrrole is indicated by a fluorescent spot.
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Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (200 mL). The product, 2-amino-3-cyano-4-phenylpyrrole , will precipitate as a solid.[1]
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Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.
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Yield Expectation: 60–75%[1]
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Appearance: Yellowish crystalline solid.
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Phase 2: Decyanation to 2-Amino-4-phenylpyrrole Hydrochloride
Rationale: The nitrile group at C3 hinders the specific cyclization required for the target. We remove it via hydrolysis and decarboxylation to generate the reactive 2-aminopyrrole salt.[1]
Protocol:
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Suspend the nitrile from Phase 1 in conc. Phosphoric acid (H3PO4).[1]
-
Heat at 160°C for 2 hours. This effects hydrolysis of the nitrile to the acid and subsequent decarboxylation.
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Cool and neutralize carefully with Sodium Carbonate to pH 8, then extract immediately with ether, or better, treat with HCl/Ether to precipitate the 2-amino-4-phenylpyrrole hydrochloride .
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Note: Use this salt immediately in the next step to prevent oxidative degradation.
Phase 3: Cyclization to 7-Phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one
Rationale: The reaction with ethyl propiolate is regioselective. Under neutral/acidic conditions, the exocyclic amine attacks the ester carbonyl (acylation) followed by Michael addition of the ring nitrogen to the alkyne, favoring the 2-one isomer. Basic conditions often favor the 4-one .[1]
Reagents:
-
2-Amino-4-phenylpyrrole HCl (from Phase 2)[1]
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Ethyl Propiolate (1.2 eq)[1]
-
Ethanol (Anhydrous)[1]
-
Sodium Ethoxide (Catalytic amount, controlled)
Protocol:
-
Dissolve the 2-aminopyrrole salt in anhydrous ethanol. Neutralize the salt with 1.0 eq of NaOEt if necessary, but keep the medium neutral.
-
Add Ethyl Propiolate (1.2 eq) dropwise at 0°C.
-
Allow to warm to room temperature and stir for 12 hours.
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Reflux: Heat to reflux for 2 hours to drive the cyclization (elimination of EtOH).
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Work-up: Evaporate solvent. Triturate residue with diethyl ether.
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Purification: Column chromatography (SiO2, DCM/MeOH 95:5).
Phase 4: N-Methylation
Rationale: Alkylation of the lactam nitrogen (N1) is the final step. The N1 proton is acidic (pKa ~13-14).[1]
Reagents:
-
Sodium Hydride (NaH, 60% dispersion, 1.2 eq)
-
Methyl Iodide (MeI, 1.5 eq)
-
DMF (Dimethylformamide, Anhydrous)
Protocol:
-
Dissolve 7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one in anhydrous DMF under Argon.
-
Cool to 0°C. Add NaH portion-wise. Evolution of H2 gas will be observed. Stir for 30 mins until gas evolution ceases (deprotonation complete).
-
Add Methyl Iodide dropwise.
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Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Quench: Carefully add saturated NH4Cl solution.
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Extraction: Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF).
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Drying: Dry over Na2SO4 and concentrate.
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Final Purification: Recrystallization from EtOAc/Hexane or flash chromatography.
Process Data & Troubleshooting
| Parameter | Specification | Troubleshooting Tip |
| Solvent Quality | Anhydrous EtOH/DMF | Moisture in Phase 3 leads to ester hydrolysis; Moisture in Phase 4 kills NaH.[1] |
| Temperature (Phase 3) | 0°C -> Reflux | Starting hot favors polymerization of ethyl propiolate.[1] Start cold. |
| Regioselectivity | 2-one vs 4-one | 2-one shows Carbonyl stretch ~1680 cm⁻¹; 4-one often higher.[1] NMR: H3 of 2-one is typically more shielded than H2 of 4-one.[1] |
| Yield (Overall) | 25-35% | Losses occur primarily during the unstable pyrrole salt handling.[1] Work fast in Phase 2. |
Mechanistic Pathway (Phase 3)
The formation of the 2-one isomer relies on the initial nucleophilic attack of the exocyclic amine on the ester carbonyl of ethyl propiolate, forming an amide intermediate, followed by an intramolecular Michael addition.
Figure 2: Mechanistic pathway favoring the 2-one isomer.
Characterization Criteria
To validate the synthesis of 1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one :
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1H NMR (DMSO-d6, 400 MHz):
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Mass Spectrometry (ESI+):
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Calculated [M+H]+: 225.10
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Found: 225.1 ± 0.1[1]
-
-
IR Spectroscopy:
-
Lactam C=O stretch: Strong band at 1670–1690 cm⁻¹.
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References
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Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure. Molecules, 2016. Link[1]
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Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]pyridines. RSC Advances, 2014. Link
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A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. Journal of Organic Chemistry, 2001.[1][6] Link[1]
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Reactions of thiols and amines with ethyl propiolate. ResearchGate, 2014. Link
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1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one Product Data. Fluorochem. Link[1]
Sources
- 1. 3-methyl-7-phenylpyrrolo<1,2-a>pyrazin-1(2H)-thione - CAS号 144951-25-7 - 摩熵化学 [molaid.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-chemistry.org [organic-chemistry.org]
